Cas no 2680746-45-4 (benzyl N-2-(3-chlorophenyl)-3-hydroxypropylcarbamate)

Benzyl N-2-(3-chlorophenyl)-3-hydroxypropylcarbamate is a synthetic carbamate derivative with potential applications in pharmaceutical and chemical research. Its structure features a 3-chlorophenyl group and a hydroxypropyl moiety, contributing to its reactivity and versatility in organic synthesis. The benzyl carbamate group enhances stability, making it suitable for intermediates in drug development. The presence of both hydroxyl and chlorophenyl functionalities allows for further derivatization, enabling its use in the synthesis of biologically active compounds. This compound is particularly valuable in medicinal chemistry for exploring structure-activity relationships. High purity and well-defined properties ensure reproducibility in research applications.
benzyl N-2-(3-chlorophenyl)-3-hydroxypropylcarbamate structure
2680746-45-4 structure
Product Name:benzyl N-2-(3-chlorophenyl)-3-hydroxypropylcarbamate
CAS No:2680746-45-4
MF:C17H18ClNO3
MW:319.782723903656
CID:5633855
PubChem ID:165930609
Update Time:2025-10-21

benzyl N-2-(3-chlorophenyl)-3-hydroxypropylcarbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-28293825
    • benzyl N-[2-(3-chlorophenyl)-3-hydroxypropyl]carbamate
    • 2680746-45-4
    • benzyl N-2-(3-chlorophenyl)-3-hydroxypropylcarbamate
    • Inchi: 1S/C17H18ClNO3/c18-16-8-4-7-14(9-16)15(11-20)10-19-17(21)22-12-13-5-2-1-3-6-13/h1-9,15,20H,10-12H2,(H,19,21)
    • InChI Key: FZEGQKOAMCATND-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)C(CO)CNC(=O)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 319.0975211g/mol
  • Monoisotopic Mass: 319.0975211g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 7
  • Complexity: 334
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 58.6Ų

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benzyl N-2-(3-chlorophenyl)-3-hydroxypropylcarbamate Related Literature

Additional information on benzyl N-2-(3-chlorophenyl)-3-hydroxypropylcarbamate

Introduction to benzyl N-2-(3-chlorophenyl)-3-hydroxypropylcarbamate (CAS No. 2680746-45-4)

Benzyl N-2-(3-chlorophenyl)-3-hydroxypropylcarbamate (CAS No. 2680746-45-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a benzyl group, a chlorophenyl moiety, and a hydroxypropylcarbamate functional group. These structural elements contribute to its potential biological activities and therapeutic applications.

The chemical structure of benzyl N-2-(3-chlorophenyl)-3-hydroxypropylcarbamate can be represented as C16H17ClNO3. The presence of the benzyl group and the chlorophenyl moiety imparts aromaticity and electron-withdrawing properties, respectively, which are crucial for its interactions with biological targets. The hydroxypropylcarbamate functional group adds polarity and hydrogen-bonding capabilities, enhancing the compound's solubility and bioavailability.

In recent years, there has been a growing interest in the development of new compounds with potential therapeutic applications in various diseases. Benzyl N-2-(3-chlorophenyl)-3-hydroxypropylcarbamate has been studied for its potential as a lead compound in drug discovery. Research has shown that this compound exhibits promising pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective activities.

Anti-inflammatory Activity: Inflammation is a key factor in many chronic diseases, including arthritis, cardiovascular diseases, and neurodegenerative disorders. Studies have demonstrated that benzyl N-2-(3-chlorophenyl)-3-hydroxypropylcarbamate can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is attributed to its ability to modulate signaling pathways involved in inflammation, such as the NF-κB pathway. These findings suggest that this compound could be a valuable candidate for the development of anti-inflammatory drugs.

Anti-cancer Activity: Cancer remains one of the leading causes of mortality worldwide, and there is an urgent need for new therapeutic agents with improved efficacy and reduced side effects. Research has shown that benzyl N-2-(3-chlorophenyl)-3-hydroxypropylcarbamate exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. Mechanistic studies have revealed that this compound can induce apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression. These findings highlight its potential as a novel anti-cancer agent.

Neuroprotective Activity: Neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD) are characterized by progressive neuronal loss and cognitive decline. Recent studies have investigated the neuroprotective effects of benzyl N-2-(3-chlorophenyl)-3-hydroxypropylcarbamate. In vitro experiments have shown that this compound can protect neurons from oxidative stress-induced damage by scavenging free radicals and upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, it has been found to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of AD. These results suggest that this compound could be a promising candidate for the prevention and treatment of neurodegenerative diseases.

Synthetic Routes: The synthesis of benzyl N-2-(3-chlorophenyl)-3-hydroxypropylcarbamate involves several steps, including the formation of an intermediate carbamate derivative followed by coupling with a benzyl chloride or benzaldehyde derivative. Various synthetic strategies have been reported in the literature, each with its own advantages and limitations. For example, one approach involves the reaction of 2-(3-chlorophenyl)-1-hydroxypropan-1-one with benzylamine in the presence of a coupling reagent such as dicyclohexycarbodiimide (DCC). Another method involves the use of microwave-assisted synthesis to enhance reaction efficiency and yield.

Safety Profile: The safety profile of benzyl N-2-(3-chlorophenyl)-3-hydroxypropylcarbamate is an important consideration for its potential use in pharmaceutical applications. Preclinical studies have evaluated its toxicity in animal models, with results indicating low toxicity at therapeutic doses. However, further studies are needed to fully assess its safety profile in humans. Additionally, ongoing research is focused on optimizing its pharmacokinetic properties to improve its bioavailability and reduce potential side effects.

Clinical Trials: While preclinical studies have provided promising results, clinical trials are essential to validate the therapeutic potential of benzyl N-2-(3-chlorophenyl)-3-hydroxypropylcarbamate. Several Phase I clinical trials are currently underway to evaluate its safety and tolerability in healthy volunteers. These trials will provide valuable data on dosing regimens and pharmacokinetic parameters. If these initial trials are successful, subsequent Phase II and III trials will be conducted to assess its efficacy in specific disease indications.

FUTURE DIRECTIONS: The future research on benzyl N-2-(3-chlorophenyl)-3-hydroxypropilcarbamate is likely to focus on several key areas. One area of interest is the optimization of its chemical structure to enhance its biological activity and reduce potential side effects. Another area is the development of novel delivery systems to improve its bioavailability and target specificity. Additionally, further investigations into its mechanisms of action will provide insights into its therapeutic potential across a range of diseases.

In conclusion, benzyl N-2-(3-chlorophenyl)-3-hydroxypropilcarbamate (CAS No. 2680746-45-4) represents a promising compound with diverse biological activities and therapeutic applications. Its unique chemical structure confers it with valuable properties that make it an attractive candidate for drug discovery efforts. Ongoing research will continue to elucidate its full potential as a novel therapeutic agent.

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